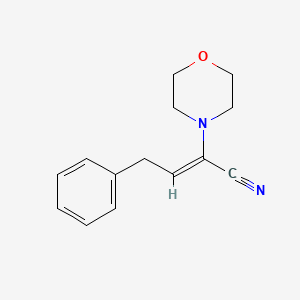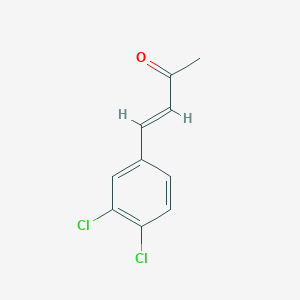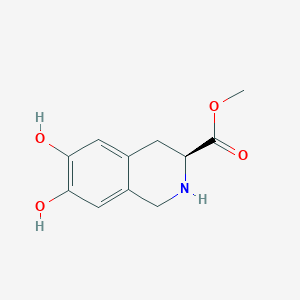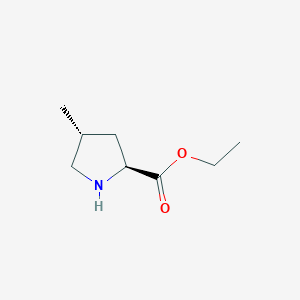
4-Methyl-2-(4-methylpiperidin-2-yl)piperidin
Übersicht
Beschreibung
4-Methyl-2-(4-methylpiperidin-2-yl)piperidine is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is used as an anti-corrosive compound for iron and also used in the synthesis of peptides to remove or deprotection of 9-fluorenylmethyloxycarbonyl (Fmoc) groups .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(4-methylpiperidin-2-yl)piperidine is C6H13N . The molecular weight is 99.17 g/mol . The InChIKey is UZOFELREXGAFOI-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity .Physical And Chemical Properties Analysis
The molecular weight of 4-Methyl-2-(4-methylpiperidin-2-yl)piperidine is 99.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 .Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Die wissenschaftliche Literatur über intra- und intermolekulare Reaktionen, die zur Bildung verschiedener Piperidinderivate wie substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone führen, ist umfangreich .
Pharmazeutische Anwendungen
Piperidinderivate sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden . Sie werden bei der Entdeckung und biologischen Bewertung potenzieller Medikamente eingesetzt .
Antikrebsanwendungen
Piperidinderivate werden als Antikrebsmittel eingesetzt . Sie zeigen sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten .
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate haben antimikrobielle und antimykotische Eigenschaften gezeigt . Sie werden bei der Entwicklung neuer antimikrobieller und antimykotischer Medikamente eingesetzt .
Entzündungshemmende und Analgetische Anwendungen
Piperidinderivate werden als entzündungshemmende und analgetische Mittel eingesetzt . Sie haben vielversprechende Ergebnisse bei der Behandlung von Entzündungen und Schmerzen gezeigt .
Antipsychotische Anwendungen
Piperidinderivate werden als Antipsychotika eingesetzt . Sie haben sich bei der Behandlung verschiedener psychiatrischer Erkrankungen als wirksam erwiesen .
Katalysator in chemischen Reaktionen
4-Methylpiperidin wirkt als Katalysator bei der Herstellung von Stilbenderivaten . Es wird in verschiedenen chemischen Reaktionen verwendet, um den Prozess zu beschleunigen .
Korrosionsschutzmittel
4-Methylpiperidin wird als Korrosionsschutzmittel für Eisen verwendet . Es hilft, die Korrosion von Eisen zu verhindern und erhöht so seine Lebensdauer .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review article describes up to date methodology for the synthesis of piperidone derivatives and their biological properties .
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylpiperidin-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXPASNXBGHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2CC(CCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378896-71-9 | |
| Record name | 4,4'-Dimethyl-2,2'-bipiperidine (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B1638120.png)


